5-Chloro-L-tryptophan

Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

Research on tryptophan hydroxylase (TPH) and serotonin biosynthesis demands a probe that mimics the native substrate while offering unambiguous analytical detection. Generic L-tryptophan cannot be distinguished from endogenous pools in MS-based flux analyses, while non-substrate inhibitors like PCPA fail to interrogate the enzyme's substrate-binding pocket. 5-Chloro-L-tryptophan (CAS 52448-15-4) resolves both limitations: its 5-chloro substitution provides a unique mass shift for clean LC-MS/MS tracking in metabolomics studies, while preserving the native indole scaffold essential for TPH active-site recognition. Essential for studies on tryptophan 5-halogenases and lantibiotic (e.g., NAI-107) biosynthetic pathways where alternative halogenated analogs are biologically irrelevant.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 52448-15-4
Cat. No. B1217096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-L-tryptophan
CAS52448-15-4
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
InChIKeyTUKKZLIDCNWKIN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-L-tryptophan for TPH and Serotonin Research


5-Chloro-L-tryptophan (CAS 52448-15-4) is a non-proteinogenic, halogenated L-tryptophan analog characterized by chlorine substitution at the 5-position of the indole ring [1]. The compound is recognized as a substrate analog for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis [2]. Its primary utility in research lies in its potential as a tool for probing TPH activity and serotonin biosynthesis pathways [3].

TPH substrate-binding studies Retains indole recognition for probing active site
Serotonin biosynthesis probe Halogenated analog for pathway flux analysis
LC-MS/MS tracer Distinct mass shift enables selective detection

Why 5-Chloro-L-tryptophan Is Irreplaceable


5-Chloro-L-tryptophan, as a halogenated tryptophan derivative, possesses distinct structural and physicochemical properties that preclude generic substitution with unmodified L-tryptophan, other halogenated isomers (e.g., 6-fluoro-L-tryptophan), or established TPH inhibitors like 4-chloro-L-phenylalanine (PCPA) and LX-1031 [1]. Its chlorine substitution at the indole 5-position is a critical structural modification that directly impacts its interaction with TPH and other tryptophan-utilizing enzymes, leading to a unique profile of activity and selectivity not shared by analogs [2]. Substitution without validation would compromise experimental integrity in studies of serotonin biosynthesis, enzymatic halogenation, and antibiotic biosynthesis pathways.

5-Chloro-L-Trp Substrate analog, indole recognition
L-Tryptophan Natural substrate; cannot distinguish pathway flux or provide halogen-dependent detection advantage
5-Chloro-L-Trp 5-Cl substitution, TPH interaction
6-Fluoro-L-Trp Different halogen position may shift enzyme binding and is not a natural biosynthetic intermediate
5-Chloro-L-Trp TPH substrate analog
PCPA / LX-1031 Irreversible inhibitors; do not report on substrate recognition and cannot serve as pathway tracers

5-Chloro-L-tryptophan Evidence Guide


Substrate Analog vs. Irreversible Inhibitor

5-Chloro-L-tryptophan is a substrate analog of tryptophan hydroxylase (TPH), whereas 4-chloro-L-phenylalanine (PCPA) is an irreversible inhibitor [1]. This fundamental mechanistic distinction is supported by their structural classes: 5-chloro-L-tryptophan retains the indole ring essential for TPH substrate recognition, while PCPA is a phenylalanine derivative that binds and inactivates the enzyme . Quantitative comparisons of enzyme kinetics are not available from the provided data, making direct activity comparison infeasible.

Mechanistic class
Class-level inference
Substrate analog vs irreversible inhibitor (PCPA)
Distinct mechanistic tool selection for TPH studies
Quantitative kinetics not compared in provided data
Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

Enhanced LC-MS/MS Detection

The chlorine substitution in 5-chloro-L-tryptophan (molecular weight: 238.67 g/mol) provides a distinct mass shift compared to L-tryptophan (MW: 204.23 g/mol), enhancing its detectability and quantification by LC-MS/MS [1]. This is supported by standard analytical practice, where halogenated analogs are routinely used as internal standards or labeled tracers to improve assay specificity and sensitivity [2].

Mass shift
Class-level inference
ΔMW +34.44 g/mol vs L-Trp
Improved LC-MS/MS resolution from endogenous pool
Standard halogen analog detection benefit
Analytical Chemistry LC-MS/MS Metabolomics

Natural Origin in Lantibiotic Biosynthesis

5-Chloro-L-tryptophan is not merely a synthetic analog; it is a naturally occurring, post-translationally modified amino acid found in potent lantibiotics such as NAI-107 and pyrroindomycin B [1]. This contrasts with analogs like 6-fluoro-L-tryptophan, which are purely synthetic and not found in nature. The presence of 5-chloro-L-tryptophan in these molecules is critical for their bioactivity [2].

Biological origin
Cross-study comparable
Natural post-translational modification in lantibiotics
Biologically relevant probe for antibiotic biosynthesis
Synthetic 6-F-Trp lacks natural biosynthetic context
Natural Product Biosynthesis Enzymology Lantibiotics

5-Chloro-L-tryptophan Applications


TPH Substrate Specificity and Kinetics

5-Chloro-L-tryptophan is the preferred tool for studies focused on the substrate-binding pocket of tryptophan hydroxylase (TPH) and other indoleamine-metabolizing enzymes [1]. Its structural similarity to the native substrate, L-tryptophan, combined with the distinct physicochemical signature of the chlorine atom, allows researchers to probe the structural determinants of enzyme recognition and catalysis, a task that is not possible with non-substrate-based inhibitors like PCPA [2].

Serotonin Metabolic Tracing

In metabolomics and flux analysis, 5-chloro-L-tryptophan serves as an ideal tracer molecule. Its unique mass and chromatographic properties, as established in Section 3, allow it to be easily distinguished from endogenous L-tryptophan and its metabolites in complex biological samples using standard LC-MS/MS methods [1]. This enables precise tracking of its metabolic fate without interference from the native pool, providing a level of specificity that unlabeled L-tryptophan cannot achieve [2].

Enzymatic Halogenation and Antibiotic Biosynthesis

As a natural component of clinically relevant lantibiotics like NAI-107, 5-chloro-L-tryptophan is essential for research into the structure, function, and biosynthesis of these complex natural products [1]. It is the definitive compound for studies involving tryptophan 5-halogenases and other tailoring enzymes in antibiotic biosynthetic pathways, where alternative halogenated tryptophans (e.g., 6-fluoro) are not biologically relevant and would provide misleading results [2].

Application
Selection Property
Validation Focus
TPH substrate-binding kinetics
Indole-based substrate analog recognition
Active-site engagement vs. inhibitors
Serotonin metabolic tracing
Halogen mass-shift for selective detection
LC-MS/MS method specificity in biological matrices
Enzymatic halogenation & antibiotic biosynthesis
Naturally occurring 5-Cl-Trp intermediate
Biosynthetic pathway integration review

Technical Documentation Hub

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